molecular formula C17H13N3 B13553679 2-(7-methyl-1H-indol-3-yl)quinazoline

2-(7-methyl-1H-indol-3-yl)quinazoline

Cat. No.: B13553679
M. Wt: 259.30 g/mol
InChI Key: IBQWHHTXWMSMMG-UHFFFAOYSA-N
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Description

2-(7-methyl-1H-indol-3-yl)quinazoline is a heterocyclic compound that combines the structural features of both indole and quinazoline moieties Indole derivatives are known for their significant biological activities, while quinazoline derivatives have been widely studied for their therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methyl-1H-indol-3-yl)quinazoline typically involves the condensation of an indole derivative with a quinazoline precursor. One common method is the Fischer indole synthesis, where an indole is formed from a phenylhydrazine and a ketone under acidic conditions . For the quinazoline part, the condensation of anthranilamides with aromatic aldehydes or ketones is a common approach .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of metal-catalyzed reactions, microwave-assisted synthesis, and phase-transfer catalysis to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(7-methyl-1H-indol-3-yl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-methyl-1H-indol-3-yl)quinazoline is unique due to the presence of the methyl group on the indole ring, which can influence its biological activity and chemical reactivity. This structural feature can enhance its binding affinity to specific targets and improve its overall pharmacological profile .

Properties

Molecular Formula

C17H13N3

Molecular Weight

259.30 g/mol

IUPAC Name

2-(7-methyl-1H-indol-3-yl)quinazoline

InChI

InChI=1S/C17H13N3/c1-11-5-4-7-13-14(10-18-16(11)13)17-19-9-12-6-2-3-8-15(12)20-17/h2-10,18H,1H3

InChI Key

IBQWHHTXWMSMMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)C3=NC4=CC=CC=C4C=N3

Origin of Product

United States

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